ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS: 333340-98-0) is a chromene derivative featuring a 4-methoxyphenyl substituent at position 4, an amino group at position 2, and an ethoxycarbonyl moiety at position 2. Chromene scaffolds are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . This compound is commercially available through multiple suppliers, reflecting its relevance in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-24-19(22)17-15(11-7-9-12(23-2)10-8-11)16-13(21)5-4-6-14(16)25-18(17)20/h7-10,15H,3-6,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGIPYPNUBCCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties.
Mode of Action
Based on the studies of structurally related compounds, it can be inferred that these types of compounds may interact with their targets to induce neuroprotective and anti-inflammatory effects.
Biological Activity
Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the class of pyran derivatives, which have been noted for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural properties, and various biological effects supported by case studies and research findings.
Synthesis and Structural Properties
The compound is synthesized through a reaction involving 3,5-cyclohexanedione, 4-methoxybenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction is typically conducted under reflux conditions for several hours, followed by purification processes such as filtration and washing with cold water and ethanol .
The crystal structure of the compound has been characterized, revealing that the 4H-pyranyl moiety is almost perpendicular to the 4-methoxyphenyl group. The bond lengths within the compound are consistent with those found in related structures, indicating stability and potential for biological interactions .
Biological Activities
1. Antioxidant Activity
Pyran derivatives, including this compound, have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to overall health benefits .
2. Anticancer Activity
Research indicates that this compound exhibits anticancer properties. Studies have shown that related pyran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines effectively .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes associated with neurodegenerative diseases. In particular, it has shown potential as a multi-target-directed ligand against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in Alzheimer's disease pathology . The IC50 values for these inhibitory activities suggest that this compound may be more effective than some existing treatments.
4. Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of pyran derivatives. The mechanism may involve modulation of neurotransmitter systems or direct effects on neuronal health .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Case Study 1 : A study on a related pyran derivative demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
- Case Study 2 : Another research effort focused on the neuroprotective effects of similar compounds showed that they could significantly reduce neurotoxicity in vitro by inhibiting oxidative stress pathways .
Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to the chromene structure exhibit significant anticancer properties. Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders .
Neuroprotective Effects
The neuroprotective potential of ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo has been highlighted in studies focusing on its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO, the compound may help in the management of conditions like Parkinson's disease and depression .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings revealed that treatment with ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to oxidative agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- Bromothiophene analog: Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H-chromene-3-carboxylate (C₁₆H₁₆BrNO₄S) exhibits structural similarity, with a bromothiophene group replacing the 4-methoxyphenyl. Bond distances (C–C: 1.52–1.54 Å) align with standard chromene frameworks, but the bromine atom increases molecular weight (MW: 398.27 g/mol) compared to the target compound (MW: 369.39 g/mol) .
Hydroxy- and Alkoxy-Substituted Derivatives
- 4-Hydroxy-3-methoxyphenyl analog: Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate (CAS: 361474-94-4) introduces a hydroxyl group, enhancing hydrogen-bonding capacity. This modification could improve solubility but may reduce blood-brain barrier permeability compared to the 4-methoxy-substituted parent compound .
Functional Group Modifications
Carbonitrile vs. Carboxylate
- UCPH-101: 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile replaces the ethoxycarbonyl group with a cyano moiety. This change reduces steric hindrance and enhances CNS penetration, making it a selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor (IC₅₀: 0.6 μM) .
Trifluoroethoxymethyl Modification
- Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-4H-chromene-3-carboxylate incorporates a trifluoroethoxymethyl group, introducing strong electron-withdrawing effects. This modification may enhance metabolic resistance but could complicate synthesis due to increased steric demand .
Structural and Pharmacokinetic Data
Q & A
Q. What are the common synthetic routes for this compound, and what methodological considerations ensure reproducibility?
The compound is typically synthesized via multi-component reactions (MCRs), such as the one-pot condensation of aldehydes, active methylene compounds, and β-keto esters. For example:
- Method : A three-component reaction involving 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux, catalyzed by piperidine or L-proline.
- Optimization : Yield improvements (70–85%) are achieved by varying solvents (ethanol vs. water), temperature (60–80°C), and catalyst loading (10–20 mol%) .
- Validation : Reaction progress is monitored via TLC or LC-MS (e.g., Figure S5 in ).
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Single crystals are mounted on a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL (part of the SHELX suite) refines structures using constraints for H-atoms and anisotropic displacement parameters for non-H atoms. Typical R-factors are <0.05 for high-quality datasets .
- Key Parameters : Triclinic/monoclinic systems with Z = 2–16, unit cell dimensions (e.g., a = 8.5931 Å, b = 8.7409 Å) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent inclusion. To address this:
- Cross-Validation : Combine FT-IR (to confirm functional groups, e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substituents), and LC-MS (to confirm molecular weight) .
- Hydrogen Bonding Analysis : Use SHELXL-generated hydrogen-bonding tables (e.g., N–H···O motifs in ) to validate intermolecular interactions .
Q. What computational methods predict the electronic properties or reactivity of this compound?
Density Functional Theory (DFT) is widely applied:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using Mulliken charges or Fukui indices .
- Reactivity Studies : Simulate reaction pathways (e.g., cyclization steps in MCRs) with Gaussian or ORCA software, comparing activation energies under different conditions .
Q. How can reaction conditions be optimized to improve regioselectivity in chromene synthesis?
Key factors include:
- Catalyst Screening : Protic acids (e.g., acetic acid) vs. organocatalysts (e.g., L-proline) influence enantioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF) may favor cyclization, while ethanol enhances solubility of intermediates .
- Temperature Control : Lower temperatures (40–50°C) reduce side reactions like dimerization .
Q. What challenges arise during crystallographic refinement of hydrogen-bonded networks or disordered moieties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
